

# JNJ-1930942 brain penetrance and pharmacokinetics

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## Compound of Interest

Compound Name: JNJ-1930942

Cat. No.: B608207

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## Technical Support Center: JNJ-1930942

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the brain penetrance and pharmacokinetics of **JNJ-1930942**.

## Frequently Asked Questions (FAQs)

Q1: What is **JNJ-1930942** and what is its mechanism of action?

**JNJ-1930942** is a selective positive allosteric modulator (PAM) of the  $\alpha 7$  nicotinic acetylcholine receptor (nAChR).[1][2] It does not act on  $\alpha 4\beta 2$ ,  $\alpha 3\beta 4$  nAChRs, or the related 5-HT3A channel.[2] Its primary mechanism involves enhancing the receptor's response to agonists like acetylcholine and choline by altering the receptor's desensitization characteristics.[2][3] This potentiation leads to an increase in the peak and net charge response to these agonists.[2][3]

Q2: Does **JNJ-1930942** cross the blood-brain barrier?

Yes, **JNJ-1930942** is a blood-brain barrier (BBB) penetrant compound.[1] Preclinical studies in Swiss mice have demonstrated that after subcutaneous administration, mean brain levels are rapidly in equilibrium with mean plasma levels.[4]

Q3: What are the known pharmacokinetic parameters of **JNJ-1930942** in preclinical models?

Pharmacokinetic data from a study in Swiss mice following a single subcutaneous administration of 40 mg/kg **JNJ-1930942** is summarized below.

## Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of **JNJ-1930942** in Swiss Mice

Parameter	Plasma	Brain
Maximum Concentration (C <sub>max</sub> )	5920 ng/mL	1913 ng/g
Time to C <sub>max</sub> (T <sub>max</sub> )	0.5 hours	0.5 hours
Half-life (t <sub>1/2</sub> )	2.0 hours	2.0 hours
Brain-to-Plasma Ratio (AUC-based)	~1	N/A

Data sourced from a study involving subcutaneous administration of 40 mg/kg **JNJ-1930942** to Swiss mice.[\[4\]](#)

## Troubleshooting Guide

Issue: Inconsistent or lower-than-expected brain concentrations in animal studies.

- **Verify Compound Stability and Formulation:** Ensure **JNJ-1930942** is properly stored and the formulation is appropriate for the chosen route of administration. The vehicle used in some in vivo studies was a Captisol/PVP solution.[\[4\]](#)
- **Route of Administration:** The provided pharmacokinetic data is based on subcutaneous administration.[\[4\]](#) Different routes (e.g., oral, intravenous) will significantly alter the pharmacokinetic profile.
- **Animal Strain and Species Differences:** Pharmacokinetics can vary between different mouse strains and other animal species. The reference data was obtained in Swiss mice.[\[4\]](#)
- **Metabolism:** Investigate potential species-specific differences in the metabolism of **JNJ-1930942**.

- Assay Sensitivity and Specificity: Confirm that the bioanalytical method used to quantify **JNJ-1930942** in brain and plasma is validated for sensitivity, specificity, and linearity.

Issue: Lack of efficacy in in vivo models despite confirmed brain penetrance.

- Target Engagement: Confirm that the achieved brain concentrations are sufficient to engage the  $\alpha 7$  nAChR. The in vivo efficacy in reversing auditory gating deficits was observed at doses of 2.5, 10, and 40 mg/kg.[4]
- Pharmacodynamic Readouts: Ensure that the chosen pharmacodynamic endpoints are sensitive to the modulation of the  $\alpha 7$  nAChR. In vitro, **JNJ-1930942** has been shown to enhance choline-evoked increases in intracellular  $\text{Ca}^{2+}$  levels.[2]
- Disease Model Relevance: The selected animal model should have a clear link to the  $\alpha 7$  nAChR pathway. **JNJ-1930942** has shown efficacy in a genetically based auditory gating deficit model in DBA/2 mice.[2]

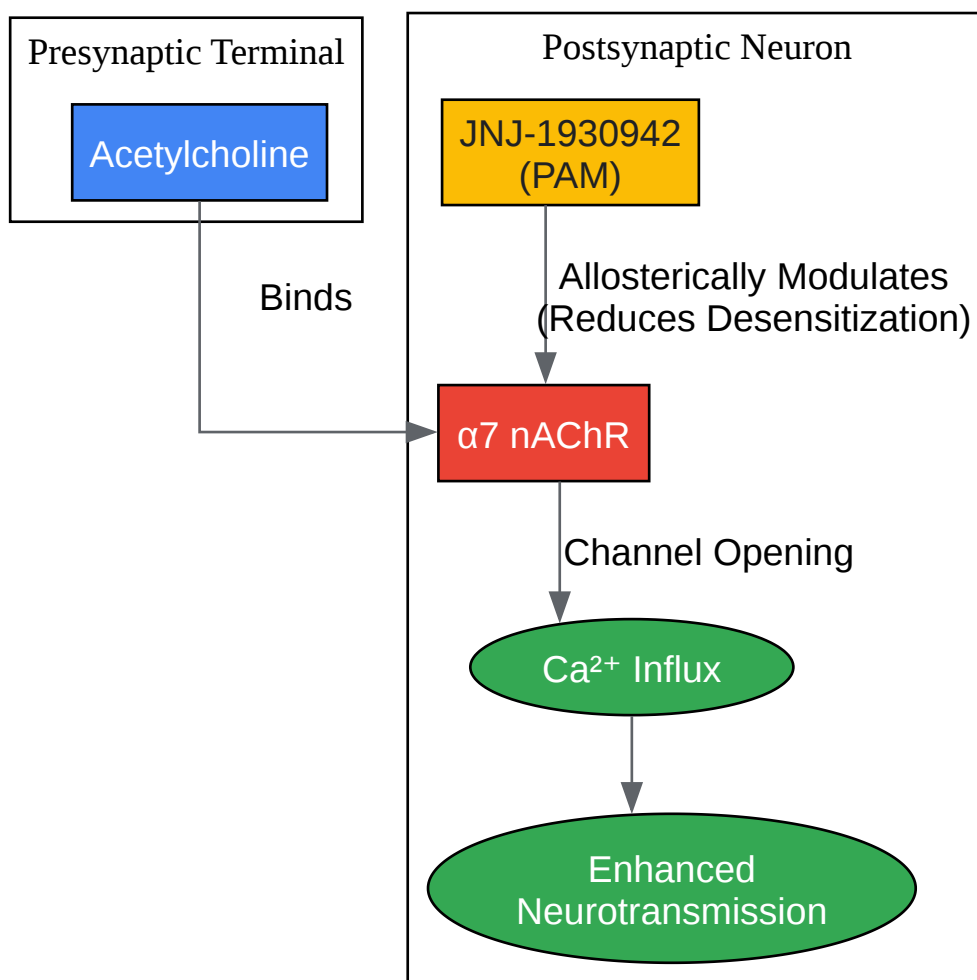
## Experimental Protocols & Methodologies

### Pharmacokinetic Analysis in Swiss Mice

- Animal Model: Swiss mice.[4]
- Dosing: A single subcutaneous administration of 40 mg/kg **JNJ-1930942**. [4]
- Sample Collection: Plasma and brain tissue were collected at various time points post-administration.
- Bioanalysis: Drug concentrations in plasma and brain homogenates were determined using a validated bioanalytical method (specific details would be found in the original publication).
- Data Analysis: Pharmacokinetic parameters such as  $C_{\text{max}}$ ,  $T_{\text{max}}$ , and half-life were calculated from the concentration-time profiles. The brain-to-plasma ratio was calculated based on the area under the curve (AUC).[4]

## Visualizations

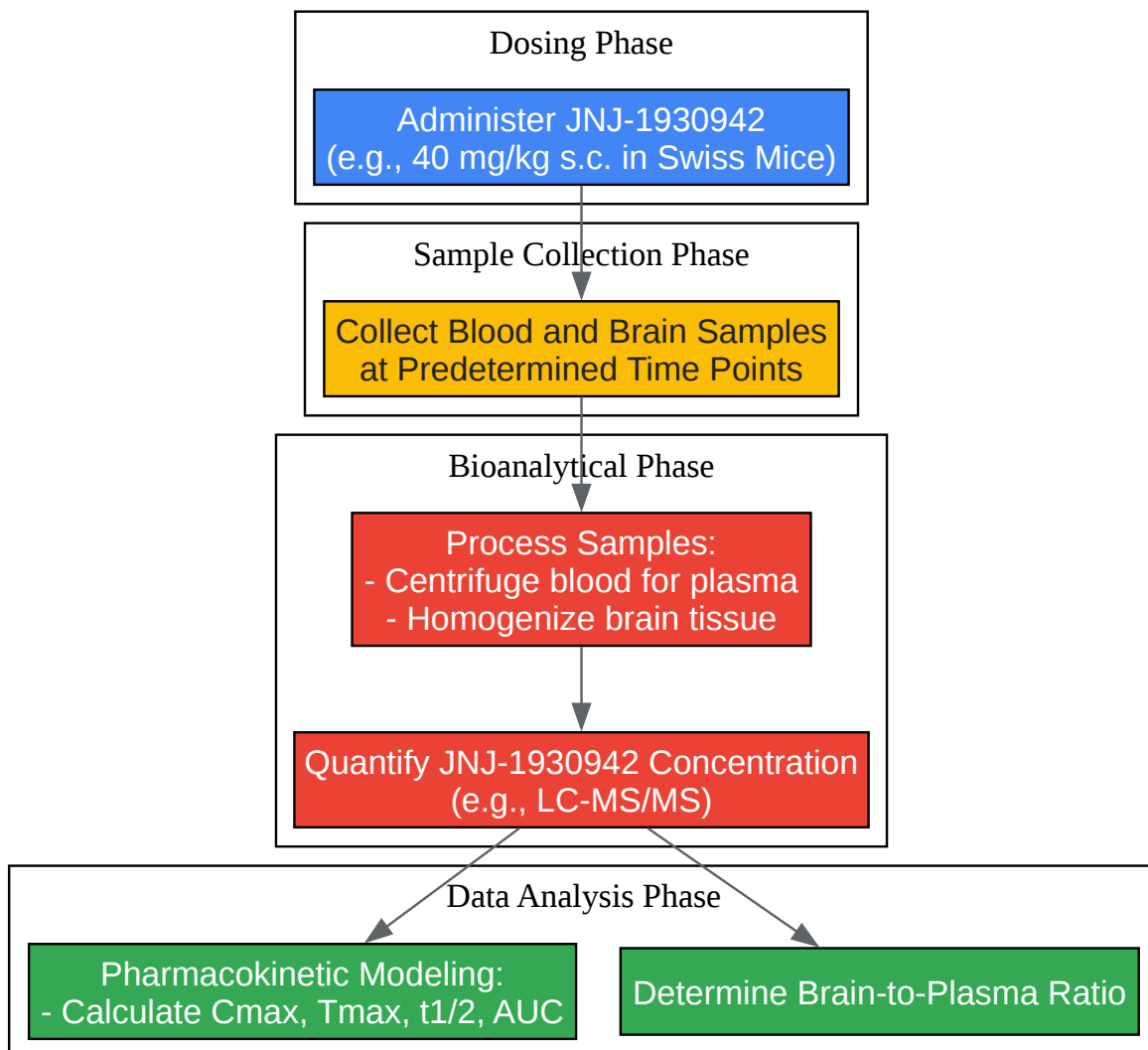
### Signaling Pathway of **JNJ-1930942**



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Caption: Mechanism of action of **JNJ-1930942** as a positive allosteric modulator of the  $\alpha 7$  nAChR.

Experimental Workflow for Pharmacokinetic and Brain Penetrance Studies



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Caption: Workflow for assessing the pharmacokinetics and brain penetrance of **JNJ-1930942**.

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